N-(3-乙酰基苯基)甲磺酰胺

描述

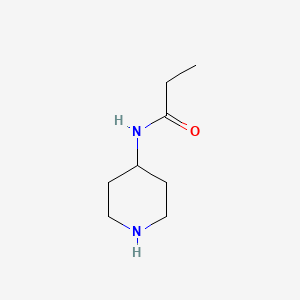

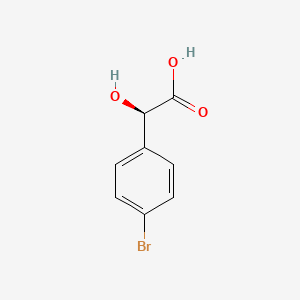

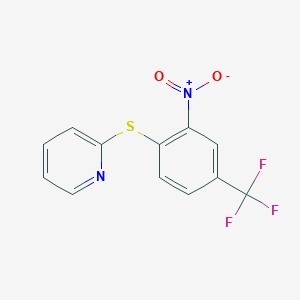

N-(3-acetylphenyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, which are characterized by the presence of a methanesulfonyl group attached to an amine. These compounds are of interest due to their conformational properties and potential biological activities. The methanesulfonyl group is a common moiety in various pharmaceuticals and agrochemicals due to its biocompatibility and chemical stability .

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)methanesulfonamide and related compounds typically involves the acylation of methanesulfonamides. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, indicating a method of acylation that could potentially be applied to the synthesis of N-(3-acetylphenyl)methanesulfonamide . Additionally, the formation of N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines through oxidation suggests a pathway for introducing the methanesulfonyl group into aromatic compounds .

Molecular Structure Analysis

The molecular structure of methanesulfonamides is characterized by the orientation of the N-H bond in relation to substituents on the aromatic ring. For example, in N-(2,4-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho-chloro substituent, which is a common feature observed in other methanesulfonanilides . Similarly, in N-(3,4-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group . These orientations can influence the biological activity of the compounds as the amide hydrogen is positioned to interact with receptor molecules .

Chemical Reactions Analysis

Methanesulfonamides can undergo various chemical reactions, including acylation and bond cleavage. For instance, N-acyl and N-methanesulfonyl isoquinolines were treated to produce different products through elimination and cleavage reactions . These reactions demonstrate the reactivity of the methanesulfonyl group and its derivatives, which is crucial for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamides are influenced by their molecular conformations and substituents. Vibrational and NMR spectroscopic studies, along with theoretical computations, have been used to analyze the stable conformers of these compounds . For example, the conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis revealed six different rotational isomers, with the most stable form being identified through experimental and theoretical data . These properties are essential for understanding the behavior of methanesulfonamides in different environments and their potential applications.

科学研究应用

化学选择性N-酰化试剂

N-(3-乙酰基苯基)甲磺酰胺及其衍生物被用作有机合成中的化学选择性N-酰化试剂。Kondo等人(2000年)开发了各种N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,展示了它们在反应(K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000)中实现良好的化学选择性的实用性。

结构和构象分析

对N-(3-乙酰基苯基)甲磺酰胺衍生物的分子结构和构象进行了广泛研究。例如,Gowda等人(2007年)分析了N-(3,4-二氯苯基)甲磺酰胺的构象和键参数,有助于理解这些化合物的结构特征(B. Gowda, S. Foro, H. Fuess, 2007)。

吲哚的合成

N-(3-乙酰基苯基)甲磺酰胺衍生物用于吲哚的合成,在药物化学中很重要。Sakamoto等人(1988年)展示了从N-(2-卤苯基)甲磺酰胺合成1-甲基磺基吲哚的一步法(T. Sakamoto, Y. Kondo, S. Iwashita, T. Nagano, H. Yamanaka, 1988)。

手性膦催化反应

N-(3-乙酰基苯基)甲磺酰胺衍生物在手性膦催化反应中发挥作用。Jiang等人(2008年)在γ-丁烯内酯的合成中使用了这些化合物,展示了它们在不对称合成中的应用(Ying Jiang, Yong‐Ling Shi, M. Shi, 2008)。

计算研究

关于N-(3-乙酰基苯基)甲磺酰胺及其衍生物的计算研究提供了有关它们分子性质的见解。Karabacak等人(2010年)对相关化合物的分子构象、NMR化学位移和振动跃迁进行了基于DFT的研究(M. Karabacak, M. Cinar, M. Kurt, 2010)。

属性

IUPAC Name |

N-(3-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQCUWLQFFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351681 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)methanesulfonamide | |

CAS RN |

2417-42-7 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。